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Compound of Interest

Compound Name: Tris(tert-pentoxy)silanol

Cat. No.: B100008

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(tert-
pentoxy)silanol (TPS) as a precursor for the atomic layer deposition (ALD) of silicon dioxide
(SiO2) thin films. This document includes key properties of the precursor, detailed experimental
protocols for its application in ALD, and a summary of the resulting film characteristics.

Precursor: Tris(tert-pentoxy)silanol (TPS)

Tris(tert-pentoxy)silanol is an organosilicon compound increasingly utilized as a precursor for
the deposition of high-quality silicon dioxide films, particularly in rapid ALD processes.[1][2] Its
chemical structure features a central silicon atom bonded to three tert-pentoxy groups and one
hydroxyl group, which influences its reactivity and thermal properties, making it suitable for ALD
applications.[3]

Chemical and Physical Properties:
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Property Value
CAS Number 17906-35-3
Molecular Formula C15H3404Si
Molecular Weight 306.51 g/mol
Appearance Clear, colorless liquid
Density 0.944 g/mL at 25 °C
Boiling Point 96-99 °C at 3-4 torr
Vapor Pressure 1torr @ 84 °C
Source:[4]

Safety Information:

Tris(tert-pentoxy)silanol may cause long-lasting harmful effects to aquatic life.[5] It is
recommended to handle the compound in a well-ventilated area and wear appropriate personal
protective equipment, including gloves and safety glasses.[6] For detailed safety information,
consult the Safety Data Sheet (SDS).[5][6]

Atomic Layer Deposition of SiO2 using TPS

Tris(tert-pentoxy)silanol is particularly effective in rapid ALD (RALD) processes for depositing
SiO: films, often utilizing a catalyst such as trimethylaluminum (TMA).[2][7][8] This method can
achieve significantly higher growth rates than conventional ALD while maintaining the hallmark
self-limiting growth and excellent conformality.[2] The process generally involves the sequential
exposure of the substrate to the catalyst (e.g., TMA) and then to the TPS precursor.

Experimental Workflow

The following diagram illustrates a typical rapid ALD cycle for SiO2 deposition using TMA as a
catalyst and TPS as the silicon precursor.
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Caption: A schematic of a rapid ALD cycle for SiO2 deposition.

Experimental Protocol: Rapid ALD of SiO2

This protocol is a generalized procedure based on published literature for the deposition of
SiOz2 thin films using Tris(tert-pentoxy)silanol and trimethylaluminum in a rapid ALD process.
[7][8] Actual parameters may need to be optimized for specific ALD reactors and substrate

types.

Materials and Equipment:

ALD Reactor equipped with precursor delivery systems for TMA and TPS
o Tris(tert-pentoxy)silanol (=99.99% purity)

¢ Trimethylaluminum (TMA)

o High-purity inert gas (e.g., Argon, Nitrogen) for carrier and purging

e Substrates (e.g., silicon wafers)

e Substrate holder and heating system

« Vacuum pump and pressure gauges

Procedure:
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o Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for

silicon wafers) to remove any organic and inorganic contaminants. Load the cleaned

substrates into the ALD reactor.

e Reactor Setup:

[e]

o

o

o

Heat the ALD reactor to the desired deposition temperature (e.g., 120-250 °C).[7]

Heat the Tris(tert-pentoxy)silanol precursor canister to a stable temperature (e.g., 80 °C)
to ensure adequate vapor pressure.[8]

Set the inert gas flow rates for precursor delivery and purging. A typical carrier gas flow
rate for TPS is 50 sccm.[8]

Maintain a stable deposition pressure, for instance, 0.6 Torr during the purge steps.[8]

o Deposition Cycle: The rapid ALD process consists of a sequence of four steps, which are

repeated to achieve the desired film thickness:

Step 1: TMA Pulse: Introduce TMA vapor into the reactor chamber for a set duration (e.qg.,
2 seconds).[8] The TMA acts as a catalyst, preparing the surface for the subsequent TPS
reaction.

Step 2: Purge: Stop the TMA flow and purge the reactor with inert gas for a specified time
(e.g., 4 seconds) to remove any unreacted TMA and gaseous byproducts.[3]

Step 3: TPS Pulse: Introduce Tris(tert-pentoxy)silanol vapor into the reactor chamber.
The pulse time can vary significantly depending on the desired growth per cycle and
temperature (e.g., 40-70 seconds).[8]

Step 4: Purge: Stop the TPS flow and purge the reactor with inert gas for an extended
period (e.g., 120 seconds) to ensure complete removal of the precursor and reaction
byproducts.[8]

o Repeat Cycles: Repeat the deposition cycle (Steps 1-4) until the target SiOz2 film thickness is

achieved.
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» Post-Deposition: Cool down the reactor under an inert gas atmosphere before removing the
coated substrates.

Film Properties and Data

The properties of the deposited SiO:2 films are highly dependent on the ALD process
parameters. The following tables summarize key quantitative data from studies using Tris(tert-
pentoxy)silanol.

Table 1: Growth Per Cycle (GPC) at Various Temperatures

Deposition Temperature Growth Per Cycle

°C) (nmicycle) Reference
120 35 [7]

140 ~28 [8]

185

230

250 10.5 [7]

Table 2: Influence of TPS Pressure and Temperature on Growth Rate

SiO2 Thickness per

Temperature (°C) TPS Pressure (Torr)
Exposure (A)
150 ~1 125-140
175 ~1 125-140
Source:[1]

Table 3: Electrical and Physical Properties of Rapid ALD SiO2 Films
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Property Value Growth Temperature (°C)
Film Density (g/cm3) ~2 140, 185, 230
Leakage Current (A at 8 N
25x1011 Not specified
MV/cm)
Breakdown Field (MV/cm) >11 All growth temperatures
) ) Increases with decreasing
Dielectric Constant 4.15-6.14

temperature

Source:[7][8]

Proposed Reaction Mechanism

The rapid growth of SiO2z using TPS and a catalyst like TMA is believed to involve the formation
of siloxane polymer chains at the catalytically active sites, followed by cross-linking of these
chains to form a dense SiO2 film.[1]

Proposed Mechanism

Increased Temperature

o TPS Exposure TPS Adsorption and or Delay Time <[ Cross-linking of -
Catalyst-activated surface Siloxane Polymerization > Polymer Chains ——> Dense SiO2 Film

Click to download full resolution via product page
Caption: A simplified logical flow of the proposed RALD mechanism.

Lower temperatures and higher TPS fluxes tend to favor the polymerization step, leading to
higher growth rates, while higher temperatures or longer delay times between precursor pulses
promote the cross-linking reaction, which can be self-limiting.[1] The presence of Lewis base
impurities, such as pyridine derivatives, in the TPS precursor can also catalyze both the initial
nucleation and the cross-linking reaction.[1][9]
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Conclusion

Tris(tert-pentoxy)silanol has emerged as a valuable precursor for the atomic layer deposition
of high-quality silicon dioxide thin films, especially in applications demanding high throughput.
The use of a catalyst in a rapid ALD process allows for exceptionally high growth rates while
maintaining excellent film properties. The detailed protocols and data presented in these notes
provide a solid foundation for researchers and scientists to implement and optimize SiOz2 ALD
processes using this precursor for a variety of applications, from semiconductor manufacturing
to advanced materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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